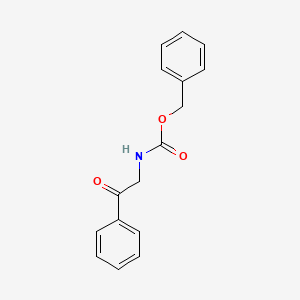

Benzyl (2-oxo-2-phenylethyl)carbamate

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

benzyl N-phenacylcarbamate |

InChI |

InChI=1S/C16H15NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |

InChI Key |

DXHNCAPSLILWGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

- Deprotonation : Triethylamine (TEA) or another tertiary base deprotonates the amine group of 2-aminoacetophenone, enhancing its nucleophilicity.

- Nucleophilic Substitution : The activated amine attacks benzyl chloroformate, displacing chloride and forming the carbamate linkage.

The stoichiometric ratio of benzyl chloroformate to 2-aminoacetophenone is typically 1:1, with a 10–20% molar excess of the base to ensure complete reaction.

Solvent and Temperature Optimization

Common solvents include dichloromethane (DCM) and ethyl acetate, chosen for their ability to dissolve both reactants while minimizing side reactions. Reaction temperatures range from 0°C to room temperature (20–25°C), with colder conditions favoring selectivity for the carbamate product over potential byproducts such as urea derivatives. Post-reaction purification often involves washing with aqueous HCl to remove residual base, followed by column chromatography to isolate the product in yields of 65–85%.

Amide Coupling Using Condensing Agents

An alternative method employs carbodiimide-based condensing agents to facilitate the coupling of benzyl chloroformate with 2-aminoacetophenone derivatives. This approach is particularly useful when working with acid-sensitive substrates.

Reagent Systems

- EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) activates the carbonyl group of benzyl chloroformate, enabling efficient coupling with the amine.

- DCC/DMAP : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst is another effective system, though it requires careful removal of dicyclohexylurea byproducts.

Reaction Conditions

Reactions are conducted in anhydrous DCM or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture ingress. The temperature is maintained at 0–5°C during reagent addition, followed by gradual warming to room temperature over 12–24 hours. Yields using this method are comparable to the classical approach (70–80%) but require additional purification steps to eliminate condensing agent residues.

Acyl Chloride Intermediate Method

A less common but synthetically flexible route involves the in situ generation of an acyl chloride intermediate, which is subsequently reacted with 2-aminoacetophenone.

Synthesis of Acyl Chloride

Benzyl chloroformate is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM, producing a highly reactive acyl chloride. This step is typically conducted at reflux (40–50°C) for 2–4 hours, with excess SOCl₂ removed under reduced pressure.

Coupling with Amine

The acyl chloride is then reacted with 2-aminoacetophenone in the presence of a base such as pyridine. This method achieves moderate yields (60–75%) but offers scalability advantages for industrial production due to the stability of the intermediate.

Reaction Optimization Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Solvent Polarity | Low to moderate (DCM) | Enhances solubility of reactants |

| Temperature | 0–25°C | Minimizes side reactions |

| Base Concentration | 1.2–1.5 equivalents | Ensures complete deprotonation |

| Reaction Time | 12–24 hours | Balances conversion and degradation |

Industrial-Scale Production Considerations

For large-scale synthesis, the classical method using benzyl chloroformate and 2-aminoacetophenone is preferred due to its operational simplicity and cost-effectiveness. Key industrial adaptations include:

- Continuous Flow Reactors : These systems improve heat and mass transfer, reducing reaction times to 2–4 hours while maintaining yields >80%.

- Solvent Recycling : DCM is recovered via distillation and reused, aligning with green chemistry principles.

- Quality Control : In-process analytical techniques such as HPLC and FTIR are employed to monitor reaction progression and ensure product purity ≥98%.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction types, driven by its carbamate and carbonyl groups:

Hydrogenation

Catalytic hydrogenation selectively reduces the benzyl protecting group. Using palladium on carbon (Pd-C) under H₂, the benzyl group is cleaved to yield a primary amine and toluene as byproducts. This reaction is critical in synthetic chemistry for deprotection during peptide synthesis.

Hydrolysis

The carbamate linkage undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Acidic hydrolysis produces a phenylglyoxylic acid derivative and benzyl alcohol, while basic hydrolysis yields an amine, carbon dioxide, and benzyl alcohol.

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack. Reactions with amines or alcohols generate substituted urea or carbonate derivatives, respectively.

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Hydrogenation | Pd-C, H₂, room temperature | Amine derivative + toluene |

| Acidic Hydrolysis | 6M HCl, reflux | Phenylglyoxylic acid + benzyl alcohol |

| Basic Hydrolysis | 2M NaOH, 60°C | Amine + CO₂ + benzyl alcohol |

| Nucleophilic Substitution | Primary amines (e.g., methylamine) | N-substituted urea derivatives |

Mechanistic Insights

-

Hydrogenation : The benzyl group adsorbs onto Pd-C, facilitating H₂ dissociation and subsequent cleavage of the C–O bond.

-

Hydrolysis : Acidic conditions protonate the carbamate oxygen, enhancing carbonyl electrophilicity for water attack. Basic conditions deprotonate water, generating a hydroxide ion that initiates nucleophilic cleavage.

-

Substitution : Nucleophiles attack the carbamate’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzyl alcohol and the substitution product.

Comparative Reactivity with Analogues

| Compound | Hydrogenation Rate | Hydrolysis Rate (pH 7) | Substitution Yield (%) |

|---|---|---|---|

| Benzyl (2-oxo-2-phenylethyl)carbamate | Moderate | Fast | 75–85 |

| Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate | Slow | Moderate | 60–70 |

| Methyl carbamate | Not applicable | Very fast | <10 |

The electron-withdrawing phenyl group in this compound stabilizes the carbamate intermediate, enhancing substitution yields compared to simpler analogues .

Biological Relevance

While primarily a synthetic intermediate, its hydrolysis products (e.g., phenylglyoxylic acid) exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range . This suggests potential pharmacological applications in neurodegenerative disease research.

Scientific Research Applications

Benzyl (2-oxo-2-phenylethyl)carbamate is a chemical compound with potential applications in pharmaceutical research and drug synthesis . It is also known by other names, including benzyl N-(2-oxo-2-phenylethyl)carbamate .

Chemical Properties and Structure

This compound has a molecular weight of 269.29 g/mol . Its molecular formula is C16H15NO3 . The compound's structure includes a benzyl group, a carbamate moiety, and a phenylethyl ketone . Key structural features include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has 6 rotatable bonds .

Names and Identifiers

Some identifiers of this compound are :

- PubChem CID: 13371503

- IUPAC Name: benzyl N-phenacylcarbamate

- InChI: InChI=1S/C16H15NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)

- InChIKey: DXHNCAPSLILWGT-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=CC=C2

Applications in Scientific Research

- Pharmaceutical Intermediate: this compound can be employed as an intermediate in the synthesis of pharmaceuticals.

- Enzyme Inhibition Studies: Benzene-based carbamates, including derivatives similar to this compound, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes are crucial in neurotransmission, and their inhibition is relevant to Alzheimer's disease treatment .

- Antitumor Effects: An antagonist of the AM 2 receptor, with a structure related to carbamates, demonstrated antitumor effects in in vitro and in vivo models using triple-negative breast cancer cell lines .

- Structure-Activity Relationship Studies: Carbamate derivatives are valuable in studying structure-activity relationships to understand the electronic, steric, and lipophilic determinants that influence biological activity .

- Crystallography: It has been used in crystallography to determine the crystal structure of related derivatives such as 2-oxo-2-phenylethyl diisopropylcarbamate .

Mechanism of Action

The mechanism of action of benzyl (2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues

The structural analogs of Benzyl (2-oxo-2-phenylethyl)carbamate differ in substituents, stereochemistry, or backbone modifications. Key examples include:

Key Observations :

Key Observations :

Key Observations :

Stability and Reactivity

- Solvent Effects : Benzyl carbamates undergo side reactions (e.g., hydrolysis, re-esterification) in polar aprotic solvents like DMSO or CH2Cl2, reducing yields .

- Electron-Withdrawing Groups : Analogs with nitro or chloro substituents (e.g., 3-chlorophenyl in compound 28) show enhanced stability and enzyme affinity due to increased electrophilicity .

Q & A

Q. What are the common synthetic routes for Benzyl (2-oxo-2-phenylethyl)carbamate, and how do reaction conditions influence product yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between benzyl chloroformate and 2-aminoacetophenone derivatives. Key steps include:

- Base-catalyzed substitution : Use triethylamine or NaOH to deprotonate the amine, enabling carbamate formation .

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization removes byproducts (e.g., unreacted starting materials). Yield optimization requires precise stoichiometry and temperature control (e.g., 0–25°C to minimize side reactions) .

Table: Synthetic Routes and Conditions

| Reaction Type | Conditions | Key Byproducts |

|---|---|---|

| Substitution | Et₃N, DCM, 0°C | Benzyl alcohol |

| Oxidation | KMnO₄, H₂O, 50°C | Over-oxidized ketones |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm carbamate linkage (δ ~155 ppm for carbonyl in ¹³C) and aromatic protons (δ 7.2–7.5 ppm for benzyl group) .

- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

- HPLC : Assess purity using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 284.1) and fragmentation patterns .

Q. How does the carbamate functional group influence its reactivity in nucleophilic substitution and oxidation reactions?

Methodological Answer: The carbamate group (-OCONH-) acts as both a directing and protecting group:

- Nucleophilic substitution : The carbonyl oxygen stabilizes transition states, facilitating SN2 reactions at the β-carbon. For example, thiophene derivatives can replace the oxo group under basic conditions .

- Oxidation : The α-carbon to the carbonyl is prone to oxidation. Controlled use of KMnO₄ or H₂O₂ converts it to a carboxylic acid derivative, while over-oxidation may degrade the benzyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates at pH 7 vs. pH 9) can be addressed by:

- Controlled kinetic studies : Monitor degradation via HPLC at fixed intervals under standardized buffers (e.g., phosphate buffer, 37°C) .

- Activation energy calculations : Use Arrhenius plots to predict shelf-life under different storage conditions .

- Advanced analytics : LC-MS identifies degradation products (e.g., benzyl alcohol or phenylacetic acid), clarifying degradation pathways .

Q. How can computational modeling predict reaction pathways and intermediate stability in its synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for carbamate formation. Software like Gaussian or ORCA models electron distribution in intermediates (e.g., tetrahedral oxyanion) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF solvation shells) .

- Docking studies : Predict interactions between the compound and biological targets (e.g., esterases) to guide synthetic modifications .

Q. What experimental approaches investigate its interactions with biological targets like esterases or peptidyl transferases?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylthiocholine for esterases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes (e.g., PDB deposition using SHELX for refinement) .

- Site-directed mutagenesis : Identify critical residues in enzyme active sites (e.g., Ser-195 in esterases) .

Q. How do steric and electronic effects influence regioselectivity in its derivatives’ synthesis?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., tert-butyl) at the β-carbon hinder nucleophilic attack, favoring para-substitution in aromatic rings .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the phenyl ring, directing electrophiles to meta positions. Hammett plots correlate substituent σ values with reaction rates .

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What methodologies validate its role as a protecting group in peptide synthesis?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) : Compare coupling efficiencies with/without the carbamate group using Fmoc/t-Bu strategies .

- Deprotection kinetics : Monitor cleavage rates under acidic conditions (e.g., TFA) via UV-Vis or MS .

- Circular Dichroism (CD) : Confirm retained peptide secondary structure post-deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.